molecular formula C8H5ClN2O2 B14859667 (4-Chloro-6-cyanopyridin-2-YL)acetic acid

(4-Chloro-6-cyanopyridin-2-YL)acetic acid

Cat. No.: B14859667
M. Wt: 196.59 g/mol
InChI Key: QFHMSCWYRORNSP-UHFFFAOYSA-N
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Description

(4-Chloro-6-cyanopyridin-2-YL)acetic acid is an organic compound with the molecular formula C8H5ClN2O2 and a molecular weight of 196.59 g/mol . This compound is characterized by the presence of a chloro group, a cyano group, and a pyridine ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-6-cyanopyridin-2-YL)acetic acid typically involves the reaction of 4-chloro-6-cyanopyridine with acetic acid derivatives under controlled conditions. One common method involves the use of sodium cyanide and chloroacetic acid, followed by esterification and subsequent hydrolysis . The reaction conditions often require careful temperature control and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems for precise control of reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, is also common to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-6-cyanopyridin-2-YL)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium cyanide, hydrochloric acid, and various nucleophiles. Reaction conditions often involve controlled temperatures, the use of solvents like acetonitrile, and catalysts such as palladium complexes .

Major Products

Major products formed from these reactions include substituted pyridines, cyanoacetamides, and various heterocyclic compounds. These products are often used as intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

(4-Chloro-6-cyanopyridin-2-YL)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Chloro-6-cyanopyridin-2-YL)acetic acid involves its interaction with specific molecular targets. The chloro and cyano groups can participate in various chemical reactions, leading to the formation of active intermediates. These intermediates can interact with biological molecules, affecting cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Chloro-6-cyanopyridin-2-YL)acetic acid is unique due to its specific combination of functional groups, which provides versatility in chemical reactions and applications. Its ability to undergo various substitutions and condensations makes it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C8H5ClN2O2

Molecular Weight

196.59 g/mol

IUPAC Name

2-(4-chloro-6-cyanopyridin-2-yl)acetic acid

InChI

InChI=1S/C8H5ClN2O2/c9-5-1-6(3-8(12)13)11-7(2-5)4-10/h1-2H,3H2,(H,12,13)

InChI Key

QFHMSCWYRORNSP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1CC(=O)O)C#N)Cl

Origin of Product

United States

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